molecular formula C18H16N2O5S B2717513 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421490-24-5

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2717513
CAS No.: 1421490-24-5
M. Wt: 372.4
InChI Key: TXSCRNITPCYVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is further substituted with a 4-methylthiazol-5-ylmethyl moiety bearing a furan-2-yl group at the 2-position of the thiazole ring (Figure 1). Key characterization methods include ¹H/¹³C-NMR, mass spectrometry (MS), and elemental analysis to confirm purity and structural integrity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-16(26-18(20-11)14-3-2-6-22-14)8-19-17(21)9-23-12-4-5-13-15(7-12)25-10-24-13/h2-7H,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSCRNITPCYVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O5C_{20}H_{18}N_{2}O_{5} with a molecular weight of approximately 366.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a furan and thiazole derivative, which may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones and related compounds exhibit significant anticancer properties. For instance, modifications to the thiazolidinone structure can enhance its activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for some derivatives have been reported in the range of 5.1–22.08 µM, indicating potent antiproliferative effects.

CompoundCell LineIC50 (µM)Reference
Compound 16fHepG26.19 ± 0.50
Compound 16fMCF-75.10 ± 0.40
DoxorubicinHepG29.18 ± 0.60
DoxorubicinMCF-77.26 ± 0.30

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The presence of the furan and thiazole rings in the structure suggests potential antimicrobial properties. Compounds with similar structural motifs have shown activity against various bacterial strains, making this compound a candidate for further investigation in antimicrobial studies.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Disruption of Cell Cycle : Interfering with the normal progression of the cell cycle, leading to cell death.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited the growth of several cancer cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin.
  • Animal Models : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in vivo.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action for anticancer activity may involve:

  • Inhibition of Cell Proliferation : The compound has shown potential to inhibit key signaling pathways associated with cancer cell growth.
  • Induction of Apoptosis : It may trigger programmed cell death pathways in malignant cells.
  • Cell Cycle Disruption : Interference with normal cell cycle progression can lead to cell death.

Recent studies have reported IC50 values for related compounds in the range of 5.1–22.08 µM against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells, indicating potent antiproliferative effects.

CompoundCell LineIC50 (µM)Reference
Compound 16fHepG26.19 ± 0.50
Compound 16fMCF-75.10 ± 0.40
DoxorubicinHepG29.18 ± 0.60
DoxorubicinMCF-77.26 ± 0.30

Antimicrobial Activity

The presence of the furan and thiazole rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, making this compound a candidate for further investigation in antimicrobial studies.

Mechanisms of Action :

  • Inhibition of Enzymatic Activity : Interaction with enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : Triggering programmed cell death pathways in bacterial cells.
  • Disruption of Cell Cycle : Interfering with bacterial replication processes.

In Vitro Studies

A series of in vitro experiments have demonstrated that this compound effectively inhibits the growth of several cancer cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin. This suggests a potential for developing more effective treatment options.

Animal Models

Preliminary studies using animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy in vivo. These studies will provide insights into the compound's bioavailability and overall effectiveness as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzodioxole-Acetamide Derivatives

The target compound shares structural motifs with several analogs, differing primarily in the heterocyclic systems attached to the acetamide nitrogen or benzodioxole oxygen.

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound Thiazole (furan-2-yl, 4-methyl), benzodioxole-5-yloxy C₁₉H₁₆N₂O₅S 384.41 Not reported -
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide Triazole (allyl, furan-2-yl), thioether linkage C₁₈H₁₆N₄O₄S 384.41 Not reported
N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (K-16) Benzylthio group, 3-methyl substitution C₁₇H₁₅NO₃S 313.37 55.2–55.5
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) Bromothiophene, methylamino group C₁₇H₁₈BrN₂O₃S 434.30 Not reported

Key Observations :

  • Linkage Flexibility : The thioether group in K-16 versus the ether linkage in the target compound may influence metabolic stability and solubility.
  • Substituent Bulk : Bromine or allyl groups (e.g., ) increase molecular weight and hydrophobicity compared to the target compound’s methyl-furan substitution.
Spectroscopic Comparisons

The benzodioxole moiety generates distinct ¹H-NMR signals at δ 5.90–6.00 ppm (dioxole methylene) and aromatic protons at δ 6.60–7.20 ppm across analogs, confirming structural consistency . For example:

  • Target Compound : Expected dioxole protons at ~δ 5.96 ppm (s, 2H) and furan/thiazole protons at δ 6.70–7.20 ppm.
  • K-16 : Benzodioxole protons at δ 5.96 ppm; benzylthio group protons at δ 3.75 ppm (s, 2H) .

Data Tables

Table 1: Comparative Physical Properties
Property Target Compound K-16 CCG258205 C26
Melting Point (°C) Not reported 55.2–55.5 Not reported Not reported
Molecular Weight (g/mol) 384.41 313.37 ~600 (estimated) 434.30
HPLC Purity Not reported Not reported >95% Not reported
Table 2: NMR Chemical Shifts (δ, ppm) of Benzodioxole Protons
Compound Dioxole Methylene (δ) Aromatic Protons (δ) Reference
Target Compound ~5.96 (s) 6.70–7.20 -
K-16 5.96 (s) 6.73 (d), 7.07–7.19
CCG258205 Not reported Not reported

Q & A

What are the most effective synthetic routes for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a benzodioxole-containing intermediate with a thiazole-furan-acetamide precursor. A two-step approach is common:

Thiazole Core Formation : React 2-(furan-2-yl)-4-methylthiazol-5-yl)methylamine with chloroacetyl chloride in dry dioxane under triethylamine catalysis at 20–25°C to yield the chloroacetamide intermediate .

Etherification : Substitute the chloro group with benzo[d][1,3]dioxol-5-ol (sesamol) via nucleophilic aromatic substitution. This requires a polar aprotic solvent (e.g., DMF) and a base like potassium carbonate to deprotonate the phenolic hydroxyl group .
Optimization Tips :

  • Monitor reaction progress via TLC to avoid over-alkylation.
  • Use recrystallization (ethanol-DMF mixture) to purify intermediates, ensuring >95% purity .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Question
Methodological Answer :

  • NMR : Confirm the benzodioxole (δ 6.7–6.9 ppm, aromatic protons), furan (δ 7.4–7.6 ppm), and thiazole (δ 2.5 ppm, methyl group) signals. The acetamide NH proton appears as a broad singlet near δ 8.2–8.5 ppm .
  • IR : Look for C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) bands .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile-water gradients (0.1% formic acid) to assess purity. The molecular ion [M+H]+ should match the theoretical m/z (e.g., calculated for C₂₀H₁₈N₂O₅S: 422.09) .

What strategies are recommended for resolving contradictory biological activity data in cell-based assays for this compound?

Advanced Research Question
Methodological Answer :
Contradictions may arise from assay conditions or compound stability:

  • Dose-Response Curves : Perform assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability : Test susceptibility to cytochrome P450 enzymes using liver microsomes. If rapid degradation occurs, modify the benzodioxole or thiazole moieties to enhance stability .
  • Off-Target Profiling : Screen against related receptors (e.g., adenosine A₂A for thiazole derivatives) to rule out cross-reactivity .

How can molecular docking studies be designed to explore the interaction of this compound with acetylcholinesterase (AChE) or other neurological targets?

Advanced Research Question
Methodological Answer :

  • Target Selection : Use crystal structures from the PDB (e.g., AChE: 4EY7) .
  • Ligand Preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set) to assign partial charges .
  • Docking Software : Perform flexible docking with AutoDock Vina, focusing on key binding residues (e.g., Trp286 in AChE). Validate results with MM-GBSA binding energy calculations .
    Key Insight : The benzodioxole group may π-stack with aromatic residues, while the thiazole-furan moiety could hydrogen-bond to catalytic triads .

What modifications to the benzodioxole or thiazole moieties could enhance the compound’s antitumor activity, and how should SAR studies be structured?

Advanced Research Question
Methodological Answer :

  • Benzodioxole Modifications : Introduce electron-withdrawing groups (e.g., nitro at C4) to stabilize π-interactions. Compare IC₅₀ values against parental structures in MTT assays .
  • Thiazole Optimization : Replace the 4-methyl group with bulkier substituents (e.g., tert-butyl) to improve hydrophobic binding. Synthesize analogs via Ullmann coupling .
  • SAR Workflow :
    • Synthesize 10–15 derivatives with systematic substitutions.
    • Test cytotoxicity in multiple cell lines (e.g., MCF-7, HepG2).
    • Correlate activity trends with computational descriptors (e.g., logP, polar surface area) .

How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

Basic Research Question
Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to solubilize the compound without cytotoxicity .
  • Prodrug Strategy : Introduce a phosphate ester at the acetamide’s nitrogen, which hydrolyzes in vivo to release the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

What analytical techniques are critical for detecting degradation products during stability studies?

Advanced Research Question
Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC-DAD/MS : Use a C18 column with 0.1% TFA in water/acetonitrile to separate degradation peaks. Major degradants often result from:
    • Hydrolysis of the acetamide bond (detect acetic acid via GC-MS).
    • Oxidation of the furan ring (identify epoxides via high-resolution MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.